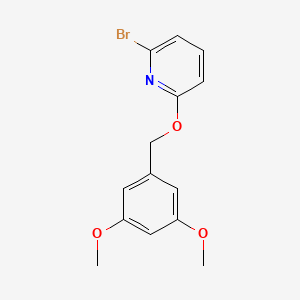

3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

描述

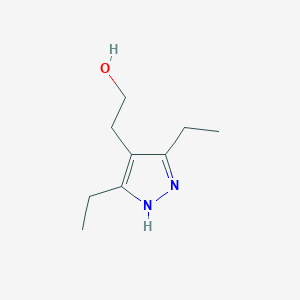

“3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine” is a chemical compound that belongs to the class of organic compounds known as heterocyclic compounds . It is also known as 3-Picolyl chloride hydrochloride . It is used as a building block in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . This acid can then react with methanol to produce methyl pyridine-3-carboxylate . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a chloromethyl group attached . The empirical formula is C6H6ClN · HCl and the molecular weight is 164.03 .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used for the synthesis of new neonicotinoid compounds, which have insecticidal activity . It is also a raw material for pesticide products such as imidacloprid and acetamiprid .Physical And Chemical Properties Analysis

This compound is a solid form with a melting point of 137-143 °C (lit.) . It is hygroscopic and water-soluble .科学研究应用

Agrochemical Industry

3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine: derivatives, particularly those with trifluoromethyl groups, are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection. These compounds help in the synthesis of pesticides that protect crops from pests and diseases, contributing to enhanced agricultural productivity .

Pharmaceutical Development

This compound is also valuable in pharmaceutical research. It acts as an intermediate in the synthesis of various pharmaceutical compounds, including those that are currently undergoing clinical trials. The unique combination of the pyridine moiety with other functional groups can lead to the development of novel drugs with potential therapeutic applications .

Veterinary Medicine

Similar to its applications in human medicine, 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine and its derivatives find use in veterinary medicine. They are involved in the creation of veterinary products that can treat diseases in animals, ensuring the health and productivity of livestock .

Synthesis of Neonicotinoid Compounds

The compound is utilized in the synthesis of neonicotinoid compounds. These are a class of neuro-active insecticides chemically similar to nicotine, which have been developed to control pests while causing less toxicity to non-target species compared to older pesticides .

Research on Fluorinated Organic Chemicals

The derivatives of this compound are significant in the research of fluorinated organic chemicals. Due to the unique properties imparted by the fluorine atoms, these compounds are being studied for their potential in various fields, including material science .

Development of Functional Materials

The compound’s derivatives are being explored for their use in the development of functional materials. These materials have specific functions, such as conductivity, magnetism, or luminescence, which can be applied in electronics, photonics, and other high-tech industries .

Chemical Intermediate

3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine: serves as a chemical intermediate for the synthesis of several crop-protection products. It is in high demand due to its role in the production of compounds that are essential for modern agricultural practices .

Safety and Hazard Research

Given its chemical properties, research into the safety and hazards associated with 3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine is crucial. This includes understanding its toxicity, environmental impact, and safe handling procedures to ensure the well-being of researchers and the public .

作用机制

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds like pyrimidines have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .

安全和危害

未来方向

While the future directions for this specific compound are not mentioned in the search results, similar compounds like trifluoromethylpyridines (TFMP) are expected to have many novel applications discovered in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

属性

IUPAC Name |

3-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOBWHSAQKEAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)

![tert-butyl 5-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1466840.png)

![[4-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B1466843.png)

![2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B1466850.png)

![1,3-Diethyl 2-[2-(2-methoxyethoxy)ethyl]propanedioate](/img/structure/B1466852.png)